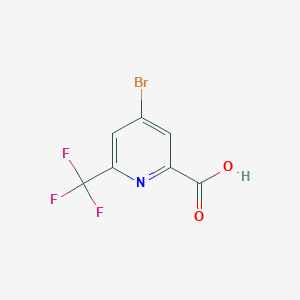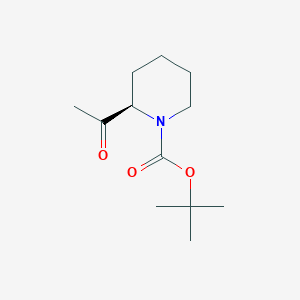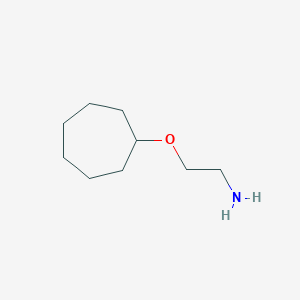
(2-Aminoethoxy)cycloheptane
Overview
Description
Molecular Structure Analysis
The molecular structure of cycloheptane, a related compound, has been investigated in the gas phase by electron diffraction. Diffraction intensities can be explained by a twist–chair/chair mixture with an abundance of 76 (6) % for the twist–chair conformation at 310°K .
Chemical Reactions Analysis
Cycloalkanes, including cycloheptane, have higher London Dispersion forces because the ring shape allows for a greater area of contact. Ring strain also causes certain cycloalkanes to be more reactive .
Physical And Chemical Properties Analysis
In its pure form, cycloheptane, a related compound, is a colorless liquid. It exhibits a boiling point of approximately 98.4°C (209.1°F). Its density is around 0.816 g/cm3 at room temperature . Cycloheptane is slightly soluble in water but is much more soluble in common organic solvents, such as ethanol and diethyl ether .
Scientific Research Applications
Chemical Synthesis and Properties
Cycloheptane Derivatives Synthesis : Cycloheptane derivatives, including those related to (2-Aminoethoxy)cycloheptane, have been synthesized for various purposes. For example, cyclohepta[b][1,4]benzoxazine was created through reactions involving o-aminophenol, showcasing the diverse chemical reactions possible with cycloheptane structures (Nozoe, Okai, & Someya, 1978).
Crystal Structure Analysis : The crystal structure of compounds like 2-benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, closely related to (2-Aminoethoxy)cycloheptane, has been studied, revealing insights into molecular interactions and structures (Nagalakshmi et al., 2014).
Biological Activity and Applications
Tumor Growth Inhibitory Activity : Alicyclic α-amino acids and related compounds, including cycloheptane structures, have shown significant anti-tumor activity. This suggests a potential role for (2-Aminoethoxy)cycloheptane and related compounds in cancer research (Connors, Elson, Haddow, & Ross, 1960).
Chiral Synthesis of Amino Acids : Cycloheptane amino acids, which could include derivatives like (2-Aminoethoxy)cycloheptane, have been synthesized with high diastereocontrol and enantioselectivity. This is crucial in the creation of chiral molecules for pharmaceutical applications (Curti et al., 2006).
Advanced Material Development
Catalytic Applications : Metallacyclopentane and -cycloheptane derivatives of chromium have been isolated and studied for their role in catalysis, like the trimerization of ethylene. This indicates the potential use of (2-Aminoethoxy)cycloheptane in catalytic processes (Emrich et al., 1997).
Pharmaceutical Chemistry : Novel compounds like 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], related to (2-Aminoethoxy)cycloheptane, have been synthesized and evaluated for pharmaceutical applications, including as tacrine hybrids in Alzheimer's disease research (Bonacorso et al., 2015).
Safety And Hazards
Cycloheptane, like many organic solvents, needs to be handled with care due to several safety and health considerations. While it is not considered a particularly dangerous substance, it can cause harm under certain circumstances. Inhalation or ingestion of cycloheptane can cause dizziness, headaches, and in severe cases, damage to the respiratory and digestive systems .
properties
IUPAC Name |
2-cycloheptyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJMRBSCKYIWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethoxy)cycloheptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



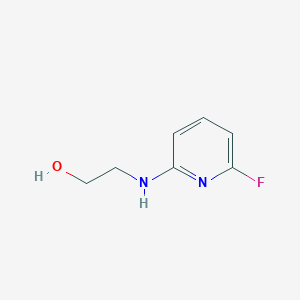
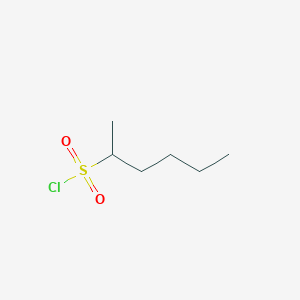
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)
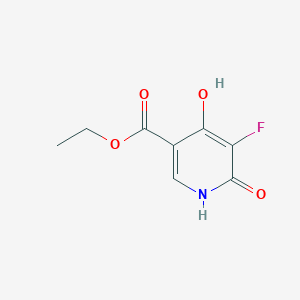
![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)
![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)
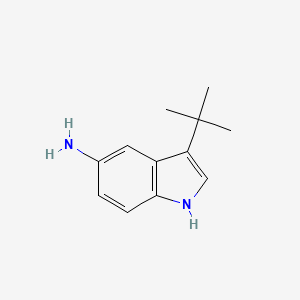
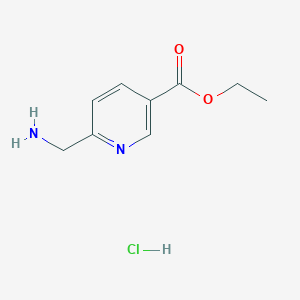


![Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B1441380.png)
